molecular formula C14H18ClNO3 B13261869 2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide CAS No. 874623-58-2

2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide

Cat. No.: B13261869
CAS No.: 874623-58-2
M. Wt: 283.75 g/mol
InChI Key: YTYMCNNUFXKNBY-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide is a synthetic organic compound with the molecular formula C14H18ClNO3. It is primarily used in proteomics research and has a molecular weight of 283.75 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide involves several steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions using the same synthetic routes as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to exert its effects.

Comparison with Similar Compounds

2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide can be compared with other benzofuran derivatives and chlorinated acetamides. Similar compounds include:

  • 2-chloro-N-(2,3-dihydro-1-benzofuran-6-yl)acetamide
  • 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl acetamide
  • N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide

These compounds share structural similarities but differ in their functional groups and specific substitutions, which can lead to variations in their chemical reactivity and biological activity .

Properties

CAS No.

874623-58-2

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide

InChI

InChI=1S/C14H18ClNO3/c1-3-18-12-5-10-4-9(2)19-13(10)6-11(12)8-16-14(17)7-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17)

InChI Key

YTYMCNNUFXKNBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CNC(=O)CCl

Origin of Product

United States

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